[1,1'-Biphenyl]-3,4-diamine, dihydrochloride
Description
[1,1'-Biphenyl]-3,4-diamine, dihydrochloride (CAS: Not explicitly provided in evidence) is a biphenyl derivative with amino groups at the 3- and 4-positions of one phenyl ring, stabilized as a dihydrochloride salt. Key characteristics inferred from similar compounds include:
- Solubility: Likely soluble in polar solvents (water, ethanol) due to the hydrochloride salt form, as seen in benzidine dihydrochloride .
- Reactivity: The aromatic amine groups may participate in diazotization and coupling reactions, common in dye synthesis .
- Hazards: Potential carcinogenicity, as observed in structurally related aromatic amines .
Properties
IUPAC Name |
4-phenylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9;;/h1-8H,13-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUASHXJEYHCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702092 | |
| Record name | [1,1'-Biphenyl]-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471238-97-8 | |
| Record name | [1,1'-Biphenyl]-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1,1'-Biphenyl]-3,4-diamine, dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mutagenicity, and possible therapeutic applications.
- Chemical Name: this compound
- CAS Number: 612-83-9
- Molecular Formula: C12H12Cl2N2
Cytotoxicity
Recent studies have examined the cytotoxic effects of [1,1'-Biphenyl]-3,4-diamine on various cancer cell lines. The compound has shown moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| WRL-68 | 86 |
| Caco2 | TBD |
| MCF-7 | TBD |
| PC-3 | TBD |
Mutagenicity and Genotoxicity
The compound has been evaluated for mutagenic potential using various in vitro assays. Studies indicated that it can induce sister chromatid exchanges and DNA damage in mammalian cells. Notably, it exhibited positive results in the Ames test with Salmonella typhimurium strains TA98 and TA100, indicating its potential genotoxic effects .
The biological activity of [1,1'-Biphenyl]-3,4-diamine appears to be linked to its ability to interact with cellular pathways involved in cancer progression. Molecular docking studies suggest that this compound may inhibit specific kinases associated with cancer cell proliferation. For instance, it has shown inhibition against DYRK1A and GSK3 kinases with varying IC50 values .
Case Study 1: Anticancer Activity
In a recent study published in Cancer Research, [1,1'-Biphenyl]-3,4-diamine was tested on MCF-7 breast cancer cells. The results demonstrated significant inhibition of cell growth at concentrations above 50 µM over 72 hours. The study concluded that the compound could serve as a lead for developing new breast cancer therapies .
Case Study 2: Genotoxicity Assessment
A comprehensive assessment of the genotoxic potential was conducted using rat models exposed to varying doses of [1,1'-Biphenyl]-3,4-diamine. Histopathological examinations revealed significant DNA damage in liver and kidney tissues at higher concentrations (≥2000 ppm). These findings highlight the need for careful evaluation regarding the safety of this compound in therapeutic applications .
Scientific Research Applications
Organic Synthesis
[1,1'-Biphenyl]-3,4-diamine serves as a versatile building block in organic chemistry. It is utilized in various reactions to synthesize more complex organic molecules, particularly in the production of dyes and pharmaceuticals. Its ability to participate in electrophilic substitution reactions makes it valuable for creating azo compounds and other derivatives used in dye manufacturing.
Materials Science
In materials science, this compound is explored for its potential use in creating polymers and composites. Its structure allows it to act as a cross-linking agent or a stabilizer in polymer formulations, which can enhance the mechanical properties of the resulting materials. Research indicates that incorporating [1,1'-Biphenyl]-3,4-diamine into polymer matrices can improve thermal stability and chemical resistance.
Pharmaceutical Research
Recent studies have indicated that [1,1'-Biphenyl]-3,4-diamine may have applications in drug development due to its biological activity. It has been investigated for its potential as an anti-cancer agent and as a precursor for synthesizing bioactive molecules. The compound's interaction with biological systems is an area of ongoing research, particularly regarding its effects on cellular pathways related to cancer proliferation.
Case Study 1: Dye Production
A study demonstrated the effectiveness of [1,1'-Biphenyl]-3,4-diamine in synthesizing azo dyes through diazotization reactions. The resulting dyes exhibited vibrant colors and good stability under various environmental conditions. This application highlights the compound's role as an essential intermediate in the dye industry.
Case Study 2: Polymer Enhancement
Research conducted on the incorporation of [1,1'-Biphenyl]-3,4-diamine into epoxy resins showed significant improvements in mechanical properties and thermal stability. The modified epoxy demonstrated enhanced resistance to thermal degradation compared to unmodified resins.
Safety and Toxicological Considerations
While exploring the applications of [1,1'-Biphenyl]-3,4-diamine, it is crucial to consider safety aspects due to its classification as a potential carcinogen related to its structural analogs like benzidine. Regulatory bodies have highlighted the need for careful handling and assessment of exposure risks associated with this compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of [1,1'-Biphenyl]-3,4-diamine, dihydrochloride, highlighting substituent effects:
Impact of Substituents on Properties
- Chlorine Substituents (e.g., 3,3'-Dichloro derivative): Increase molecular weight and hydrophobicity. Elevate carcinogenic risk due to bioactivation of chloro-aromatic amines .
- Methoxy Groups (e.g., o-Dianisidine): Improve solubility in organic solvents and metabolic stability. Reduce acute toxicity compared to non-methoxylated analogs .
- Methyl Groups (e.g., o-Tolidine) :
- Enhance steric hindrance, altering reactivity in coupling reactions.
- Associated with mutagenicity in rodent studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
